Cas no 880815-05-4 (1-(5-(4-FLUOROPHENYL)-2-FURYL)-N-METHYLMETHANAMINE)

1-(5-(4-Fluorophenyl)-2-furyl)-N-methylmethanamine is a fluorinated furan derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure incorporates a 4-fluorophenyl substituent, which may enhance metabolic stability and binding affinity in biologically active compounds. The N-methylmethanamine moiety provides a basic nitrogen center, facilitating interactions with target receptors or enzymes. This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of CNS-active agents or enzyme inhibitors. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship studies. The fluorine substitution offers opportunities for further derivatization while maintaining favorable physicochemical properties.
1-(5-(4-FLUOROPHENYL)-2-FURYL)-N-METHYLMETHANAMINE structure
880815-05-4 structure
Product name:1-(5-(4-FLUOROPHENYL)-2-FURYL)-N-METHYLMETHANAMINE
CAS No:880815-05-4
MF:C12H12FNO
MW:205.228186607361
CID:5980923
PubChem ID:4723508

1-(5-(4-FLUOROPHENYL)-2-FURYL)-N-METHYLMETHANAMINE Chemical and Physical Properties

Names and Identifiers

    • 1-(5-(4-FLUOROPHENYL)-2-FURYL)-N-METHYLMETHANAMINE
    • N-([5-(4-FLUOROPHENYL)-2-FURYL]METHYL)-N-METHYLAMINE
    • AKOS000284508
    • {[5-(4-fluorophenyl)furan-2-yl]methyl}(methyl)amine
    • EN300-1838781
    • AN-465/43369361
    • N-{[5-(4-fluorophenyl)-2-furyl]methyl}-N-methylamine
    • 880815-05-4
    • 1-[5-(4-fluorophenyl)furan-2-yl]-N-methylmethanamine
    • Inchi: 1S/C12H12FNO/c1-14-8-11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-7,14H,8H2,1H3
    • InChI Key: QXPNPSRZCQDODL-UHFFFAOYSA-N
    • SMILES: C1(C2C=CC(=CC=2)F)=CC=C(CNC)O1

Computed Properties

  • Exact Mass: 205.090292168g/mol
  • Monoisotopic Mass: 205.090292168g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 25.2Ų
  • XLogP3: 2.2

1-(5-(4-FLUOROPHENYL)-2-FURYL)-N-METHYLMETHANAMINE Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1838781-10.0g
{[5-(4-fluorophenyl)furan-2-yl]methyl}(methyl)amine
880815-05-4
10g
$3807.0 2023-06-03
Enamine
EN300-1838781-5.0g
{[5-(4-fluorophenyl)furan-2-yl]methyl}(methyl)amine
880815-05-4
5g
$2566.0 2023-06-03
Enamine
EN300-1838781-0.25g
{[5-(4-fluorophenyl)furan-2-yl]methyl}(methyl)amine
880815-05-4
0.25g
$814.0 2023-06-03
Enamine
EN300-1838781-0.05g
{[5-(4-fluorophenyl)furan-2-yl]methyl}(methyl)amine
880815-05-4
0.05g
$744.0 2023-06-03
Enamine
EN300-1838781-0.1g
{[5-(4-fluorophenyl)furan-2-yl]methyl}(methyl)amine
880815-05-4
0.1g
$779.0 2023-06-03
Enamine
EN300-1838781-0.5g
{[5-(4-fluorophenyl)furan-2-yl]methyl}(methyl)amine
880815-05-4
0.5g
$849.0 2023-06-03
Enamine
EN300-1838781-1.0g
{[5-(4-fluorophenyl)furan-2-yl]methyl}(methyl)amine
880815-05-4
1g
$884.0 2023-06-03
Enamine
EN300-1838781-2.5g
{[5-(4-fluorophenyl)furan-2-yl]methyl}(methyl)amine
880815-05-4
2.5g
$1735.0 2023-06-03

Additional information on 1-(5-(4-FLUOROPHENYL)-2-FURYL)-N-METHYLMETHANAMINE

Introduction to 1-(5-(4-FLUOROPHENYL-2-furyl)-N-methylmethanamine) and Its Significance in Modern Chemical Research

The compound with the CAS number 880815-05-4 is a fascinating molecule that has garnered attention in the field of chemical biology and pharmaceutical research. Its systematic name, 1-(5-(4-FLUOROPHENYL)-2-furyl)-N-methylmethanamine, provides a detailed insight into its structural framework, which consists of a fluorophenyl ring connected to a furyl group through an amine linkage, with a methyl substituent on the nitrogen atom. This unique arrangement of functional groups makes it a promising candidate for further exploration in drug discovery and molecular interactions.

In recent years, the role of fluorinated aromatic compounds in medicinal chemistry has been extensively studied due to their enhanced metabolic stability and improved binding affinity to biological targets. The presence of the 4-fluorophenyl moiety in this compound is particularly noteworthy, as fluorine atoms can significantly influence the electronic properties of adjacent aromatic rings, thereby modulating their interactions with proteins and enzymes. This feature has been exploited in the design of various therapeutic agents, including kinase inhibitors and antiviral drugs.

The furyl group, another key structural component, is known for its ability to engage in hydrogen bonding and π-stacking interactions, which are crucial for the design of high-affinity ligands. The combination of these two aromatic systems in 1-(5-(4-FLUOROPHENYL)-2-furyl)-N-methylmethanamine suggests potential applications in the development of novel small-molecule drugs targeting neurological disorders, where precise molecular recognition is essential.

Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such compounds with high accuracy. Molecular docking studies have revealed that the amine and methyl substituents in this molecule can form stable interactions with hydrophobic pockets and polar residues on biological targets. This has opened up new avenues for designing molecules with enhanced pharmacological properties.

The synthesis of 1-(5-(4-FLUOROPHENYL)-2-furyl)-N-methylmethanamine involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has facilitated the introduction of fluorine atoms into the aromatic ring with high selectivity. These synthetic strategies are critical for producing complex molecules with high yields and purity.

In addition to its pharmaceutical potential, this compound has shown promise in materials science applications. The presence of both fluorine and nitrogen atoms makes it a suitable candidate for designing luminescent materials and organic semiconductors. Fluorinated aromatic compounds are known for their ability to emit light efficiently, which is beneficial for applications in optoelectronic devices.

The study of molecular interactions between 1-(5-(4-FLUOROPHENYL)-2-furyl)-N-methylmethanamine and biological targets has also provided valuable insights into the mechanisms of drug action. For instance, research has indicated that this compound can interact with enzymes involved in signal transduction pathways, potentially leading to therapeutic effects against diseases such as cancer and inflammation. Understanding these interactions at a molecular level is crucial for optimizing drug design and improving treatment outcomes.

The growing interest in fluorinated compounds has led to the development of new synthetic methodologies that allow for greater control over regioselectivity and stereochemistry. These advancements have enabled chemists to design more complex molecules with tailored properties, expanding the possibilities for drug discovery and material science applications.

In conclusion, 1-(5-(4-FLUOROPHENYL)-2-furyl)-N-methylmethanamine, identified by its CAS number 880815-05-4, represents a significant advancement in chemical research. Its unique structural features make it a versatile molecule with potential applications in pharmaceuticals, materials science, and beyond. As research continues to uncover new aspects of its properties and interactions, this compound is poised to play a crucial role in shaping the future of chemical biology and drug development.

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